- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011
Cas no 5060-32-2 (Coenzyme A, S-hexanoate)
Coenzyme A, S-hexanoate structure
Product Name:Coenzyme A, S-hexanoate
Número CAS:5060-32-2
MF:C27H46N7O17P3S
Megavatios:865.677128314972
CID:372905
PubChem ID:449118
Update Time:2025-04-19
Coenzyme A, S-hexanoate Propiedades químicas y físicas
Nombre e identificación
-
- Coenzyme A, S-hexanoate
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-hexanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-
- Hexanoyl-Coenzyme A
- n-Hexanoyl-CoA
- Hexanoyl-coenzyme A
- Hexanoyl- CoA
- Caproyl-CoA
- Caproyl coenzyme A
- Hexanethioic acid, S-ester with coenzyme A (8CI)
- Coenzyme A, hexanoate (6CI)
- Caproyl coenzyme A
- caproyl-CoA
- C27H46N7O17P3S
- Hexanoyl coenzyme A
- CHEBI:27540
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate
- LMFA07050328
- 9-{5-O-[{[{4-[(3-{[2-(Hexanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
- C27-H46-N7-O17-P3-S
- hexanoyl-coenzyme a; (Acyl-CoA); [M+H]+;
- S-hexanoyl-coenzyme-A
- Coenzyme A, hexanoyl-
- C05270
- S-hexanoyl-CoA
- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate
- 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-4-[(3-{[2-(hexanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- caproyl-coenzyme A
- 5060-32-2
- Hexanoyl-CoA
- DTXSID40964834
- Q27103184
- n-hexanoyl-coenzyme A
- Hexanoyl CoA
- DB02563
- S-Hexanoyl-coenzym-A
- SCHEMBL60392
- n-hexanoyl-CoA
- Hexanethioic acid, S-ester with coenzyme A (8CI)
- NS00070446
- CVD-0019444
- S-{(9R,13R,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} hexanethioate (non-preferred name)
- BDBM627980
-
- Renchi: 1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1
- Clave inchi: OEXFMSFODMQEPE-HDRQGHTBSA-N
- Sonrisas: S(C(CCCCC)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O
Atributos calculados
- Calidad precisa: 865.18837519g/mol
- Masa isotópica única: 865.18837519g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 9
- Recuento de receptores de enlace de hidrógeno: 22
- Recuento de átomos pesados: 55
- Cuenta de enlace giratorio: 24
- Complejidad: 1450
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -3.7
- Superficie del Polo topológico: 389Ų
Coenzyme A, S-hexanoate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
1.2R:HCO2H
Referencia
Métodos de producción 2
Condiciones de reacción
1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
Referencia
- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312
Métodos de producción 3
Condiciones de reacción
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:S:H2O, overnight, 37°C, pH 7.5
2.1R:S:H2O, overnight, 37°C, pH 7.5
Referencia
- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401
Métodos de producción 4
Condiciones de reacción
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
Referencia
- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes, Journal of the American Chemical Society, 2008, 130(8), 2656-2666
Métodos de producción 5
Condiciones de reacción
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
1.2R:CHCl3
Referencia
- Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones, Organic Letters, 2021, 23(1), 37-41
Métodos de producción 6
Condiciones de reacción
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
Referencia
- Baeyer-Villiger Oxidation of Acyl Carrier Protein-Tethered Thioester to Acyl Carrier Protein-Linked Thiocarbonate Catalyzed by a Monooxygenase Domain in FR901464 Biosynthesis, ACS Catalysis, 2013, 3(3), 444-447
Métodos de producción 7
Condiciones de reacción
1.1R:MgCl2, R:C:9013-18-7, S:H2O, 30 min, 25°C, pH 8.0
1.2R:Cl3CCO2H, S:H2O, 25°C
1.2R:Cl3CCO2H, S:H2O, 25°C
Referencia
- A Three Enzyme Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation and Incorporation in Natural Product Biosynthesis, Journal of the American Chemical Society, 2010, 132(18), 6402-6411
Métodos de producción 8
Condiciones de reacción
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Referencia
- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor, Journal of Natural Products, 2010, 73(2), 151-159
Métodos de producción 9
Condiciones de reacción
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
Referencia
- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel, Journal of the American Chemical Society, 2009, 131(16), 5994-6002
Métodos de producción 10
Coenzyme A, S-hexanoate Raw materials
- trans-Hex-2-enoic acid
- Coenzyme A sodium salt hydrate
- 2-BROMOACETYL BROMIDE
- Coenzyme A Trilithium Salt
- Coenzyme A
Coenzyme A, S-hexanoate Preparation Products
Coenzyme A, S-hexanoate Literatura relevante
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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